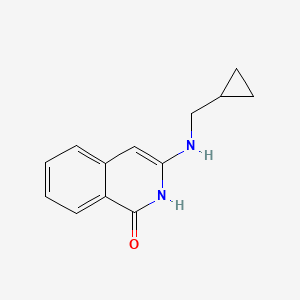
3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one can be achieved through several methods. One notable method involves the electro-oxidative intramolecular C–H amination, which is a metal-free and environmentally friendly approach . This method uses electrons as clean redox agents, providing a sustainable alternative to traditional synthetic methods . Another method involves the Bischler-Napieralski or Pictet-Spengler reactions, which are commonly used for the synthesis of isoquinoline derivatives .
Chemical Reactions Analysis
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one can be compared with other isoquinolin-1(2H)-one derivatives:
6-Amino-1(2H)-isoquinolinone: This compound has an amino group at the 6th position, which can lead to different chemical and biological properties.
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone: The presence of a phenyl group at the 1st position and a dihydro structure can result in unique reactivity and applications.
2-Methyl-4-phenyl-1(2H)-isoquinolinone: The methyl and phenyl groups at the 2nd and 4th positions, respectively, can influence the compound’s stability and interactions.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(cyclopropylmethylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H14N2O/c16-13-11-4-2-1-3-10(11)7-12(15-13)14-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H2,14,15,16) |
InChI Key |
XKBVAQUPSJVERO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
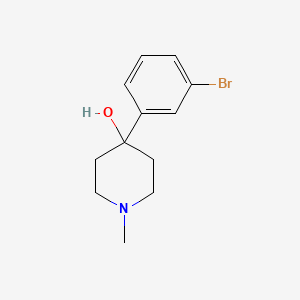


![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)


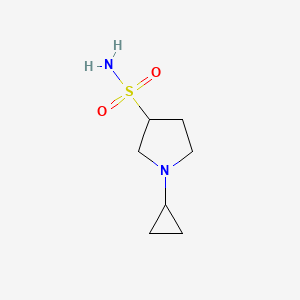
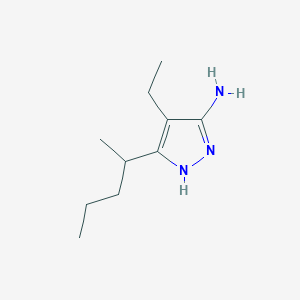
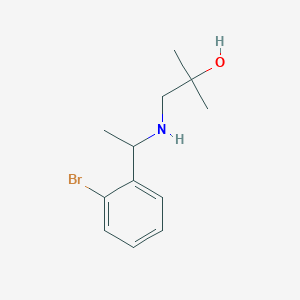
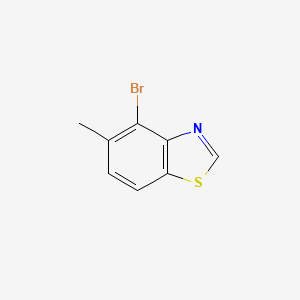


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
